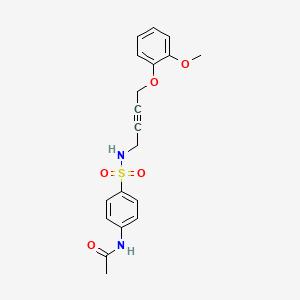
N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a complex compound with potential biological activities, particularly in the fields of antibacterial and anticancer research. Its structure incorporates a sulfamoyl group, which is known for its pharmacological properties, including inhibition of bacterial growth and potential antitumor effects.
Chemical Structure
The compound can be represented structurally as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Antibacterial Properties
Sulfamoyl compounds are recognized for their antibacterial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This action leads to a bacteriostatic effect, preventing bacterial growth and replication .
In vitro studies have indicated that derivatives of sulfamoyl compounds exhibit significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The specific compound under investigation may share similar mechanisms, contributing to its antibacterial efficacy.
Anticancer Activity
Research has shown that certain sulfonamide derivatives possess anticancer properties by inhibiting tumor cell growth. For instance, studies have demonstrated that modifications in the sulfamoyl group can enhance the cytotoxicity against cancer cell lines . The compound's ability to inhibit tumor growth may be attributed to its interference with cellular pathways involved in proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfamoyl compounds, including derivatives similar to this compound, revealed that these compounds exhibited IC50 values in the low micromolar range against E. coli and other pathogens. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
Study 2: Antitumor Potential
In a separate investigation focusing on the anticancer properties of sulfamoyl derivatives, researchers found that specific modifications led to increased apoptosis in cancer cell lines. The study highlighted the importance of the methoxyphenoxy group in enhancing the compound's ability to induce cell death through mitochondrial pathways .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli | 5.0 | Inhibition of dihydropteroate synthase |
| Antibacterial | Staphylococcus aureus | 3.5 | Inhibition of folate synthesis |
| Anticancer | HeLa Cells | 10.0 | Induction of apoptosis via mitochondrial pathways |
| Anticancer | MCF-7 Cells | 8.0 | Inhibition of cell proliferation |
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methoxyphenoxy)but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-15(22)21-16-9-11-17(12-10-16)27(23,24)20-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12,20H,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVTQBZAIZQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













